N-(4-bromo-2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(4-bromo-2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo-pyrimidine core substituted with a 4-bromo-2-fluorophenyl carboxamide group. This structure combines electron-withdrawing substituents (bromo and fluoro) on the aryl ring, which may enhance electrophilicity and influence intermolecular interactions such as hydrogen bonding or halogen bonding. Characterization typically employs elemental analysis, IR, NMR (¹H and ¹³C), and mass spectrometry, as seen in related compounds .
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrFN3O2S/c14-7-1-2-10(9(15)5-7)17-11(19)8-6-16-13-18(12(8)20)3-4-21-13/h1-6H,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDMTPUUWXJPSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC(=O)C2=CN=C3N(C2=O)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the reaction of dibenzoylacetylene with triazole derivatives under catalyst-free conditions at room temperature . This one-pot procedure is efficient and straightforward, yielding the desired product with excellent efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidines.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular functions .
Comparison with Similar Compounds
Key Observations:
Hydrogen Bonding : The carboxamide group (–CONH–) enables hydrogen bonding, similar to other carboxamide derivatives (e.g., ), but the dihydro analogues () may exhibit altered conformational flexibility .
Halogen Interactions : Bromine in the target compound and ’s analogue may participate in halogen bonding, influencing crystal packing or biological interactions .
Spectral and Crystallographic Comparisons
- Mass Spectrometry : Molecular ion peaks align with molecular weights (e.g., m/z 492 for compound 3 in ) . The target compound’s mass spectrum would likely show a peak near m/z 414.
- NMR : The ¹³C NMR of dihydro analogues () lacks signals for unsaturated carbons, whereas the target compound’s aromaticity would produce distinct shifts .
- Crystallography : Substituents like bromine () and carboxamide groups () influence packing via halogen bonding or hydrogen-bonded networks .
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